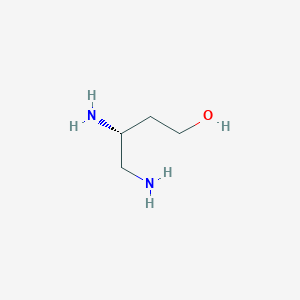![molecular formula C13H19NO4S B1651814 4-[2-(2-methylpropylsulfanyl)ethyl]pyridine;oxalic acid CAS No. 134480-51-6](/img/structure/B1651814.png)
4-[2-(2-methylpropylsulfanyl)ethyl]pyridine;oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(2-methylpropylsulfanyl)ethyl]pyridine;oxalic acid is a chemical compound with the molecular formula C12H19NO4S It is a derivative of pyridine, a basic heterocyclic organic compound, and oxalic acid, a dicarboxylic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-methylpropylsulfanyl)ethyl]pyridine;oxalic acid typically involves the following steps:
Formation of 4-[2-(2-methylpropylsulfanyl)ethyl]pyridine: This step involves the reaction of 4-bromopyridine with 2-(2-methylpropylsulfanyl)ethylamine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures.
Formation of the oxalic acid salt: The resulting 4-[2-(2-methylpropylsulfanyl)ethyl]pyridine is then reacted with oxalic acid in an appropriate solvent such as ethanol to form the oxalic acid salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(2-methylpropylsulfanyl)ethyl]pyridine;oxalic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents include halogens for electrophilic substitution or organolithium reagents for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
4-[2-(2-methylpropylsulfanyl)ethyl]pyridine;oxalic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-[2-(2-methylpropylsulfanyl)ethyl]pyridine;oxalic acid involves its interaction with specific molecular targets. The sulfur atom in the compound can form bonds with various biological molecules, potentially disrupting their normal function. The pyridine ring can also interact with enzymes and receptors, affecting their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-[2-(2-methylpropylsulfanyl)ethyl]pyridine: Lacks the oxalic acid component.
4-[2-(2-methylpropylsulfanyl)ethyl]pyridine;hydrochloride: Contains a hydrochloride salt instead of oxalic acid.
4-[2-(2-methylpropylsulfanyl)ethyl]pyridine;acetate: Contains an acetate salt instead of oxalic acid.
Uniqueness
4-[2-(2-methylpropylsulfanyl)ethyl]pyridine;oxalic acid is unique due to the presence of both the pyridine ring and the oxalic acid component. This combination can lead to unique chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
134480-51-6 |
|---|---|
Fórmula molecular |
C13H19NO4S |
Peso molecular |
285.36 g/mol |
Nombre IUPAC |
4-[2-(2-methylpropylsulfanyl)ethyl]pyridine;oxalic acid |
InChI |
InChI=1S/C11H17NS.C2H2O4/c1-10(2)9-13-8-5-11-3-6-12-7-4-11;3-1(4)2(5)6/h3-4,6-7,10H,5,8-9H2,1-2H3;(H,3,4)(H,5,6) |
Clave InChI |
QWRIKOFXWSEISY-UHFFFAOYSA-N |
SMILES |
CC(C)CSCCC1=CC=NC=C1.C(=O)(C(=O)O)O |
SMILES canónico |
CC(C)CSCCC1=CC=NC=C1.C(=O)(C(=O)O)O |
| 134480-51-6 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-phenyl-2-(1H-pyrazol-1-yl)-1-{2-[(1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}ethan-1-one](/img/structure/B1651732.png)
![1-(octahydro-2H-1,4-benzoxazin-4-yl)-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]morpholin-4-yl}ethan-1-one](/img/structure/B1651735.png)

![1-[2-(3-Methylphenyl)ethyl]-3-[2-(2-methylpropane-2-sulfinyl)ethyl]urea](/img/structure/B1651739.png)
![N-[1-[4-(Carbamoylamino)phenyl]ethyl]-3-[5-(2,6-difluorophenyl)-1,3-oxazol-2-yl]propanamide](/img/structure/B1651740.png)
![3-cyclopropyl-1-[(1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methyl]urea](/img/structure/B1651741.png)
![4-{[2-(furan-2-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-[(1H-1,2,4-triazol-1-yl)methyl]morpholine](/img/structure/B1651742.png)







